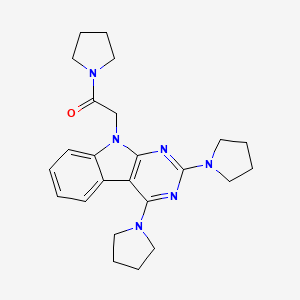![molecular formula C22H20FN3O4S B15212019 9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 936255-65-1](/img/structure/B15212019.png)
9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a complex organic compound with a unique structure that includes a quinoline core, a cyclopropyl group, and various functional groups such as methoxy and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl and fluoro groups, and the final coupling with the 4-methoxybenzylamine.
Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative.
Introduction of Cyclopropyl and Fluoro Groups: These groups can be introduced through substitution reactions using cyclopropyl halides and fluorinating agents.
Coupling with 4-Methoxybenzylamine: The final step involves the coupling of the intermediate with 4-methoxybenzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the quinoline core or the cyclopropyl group, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride, NaH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to aldehydes or acids, while substitution can introduce various functional groups at the fluoro or methoxy positions.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Chemical Research: The compound can serve as a model system for studying complex organic reactions and mechanisms.
Industrial Applications: Its derivatives may find use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.
Gatifloxacin: Another fluoroquinolone with structural similarities.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.
Uniqueness
What sets 9-Cyclopropyl-6-fluoro-8-methoxy-7-((4-methoxybenzyl)amino)isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
936255-65-1 |
|---|---|
Formule moléculaire |
C22H20FN3O4S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
9-cyclopropyl-6-fluoro-8-methoxy-7-[(4-methoxyphenyl)methylamino]-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C22H20FN3O4S/c1-29-13-7-3-11(4-8-13)10-24-17-15(23)9-14-18(20(17)30-2)26(12-5-6-12)22-16(19(14)27)21(28)25-31-22/h3-4,7-9,12,24H,5-6,10H2,1-2H3,(H,25,28) |
Clé InChI |
JAYUGLYZGKDMHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)

![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)


![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)



